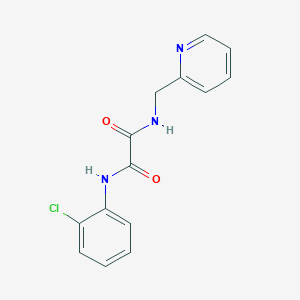
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as CPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to the compound , have been studied for their crystal structure and Hirshfeld surface analysis. This research provides insights into the molecular geometry and intermolecular interactions of such compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Synthetic Methods Development : The synthesis of phthalimide motifs from similar compounds has been developed using cobalt-catalyzed carbonylative synthesis. This method demonstrates the versatility of N-(pyridin-2-ylmethyl)benzamides in synthetic chemistry (Fu, Ying, & Wu, 2019).
Synthesis Optimization : Research on improving the synthesis process of related compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. Such studies are vital for enhancing yield and efficiency in chemical synthesis (Dian, 2010).
Complex Formation and Structural Studies : Studies on compounds such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate focus on understanding the coordination chemistry and crystal structure of these complexes, which can be crucial for materials science and catalysis (Shi, Ge, & Liu, 2010).
Exploring Metal-Amide Bonding : Research on oxovanadium(IV) complexes with N-[2-(4-oxopentan-2-ylideneamino) phenyl]pyridine-2-carboxamide shows the potential of these compounds in studying rare examples of metal-amide bonding, contributing to our understanding of coordination chemistry and metal-ligand interactions (Hanson et al., 1992).
Kinase Inhibition for Cancer Therapy : Derivatives like substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2, a key target in cancer therapy (Borzilleri et al., 2006).
Photophysical Properties : The synthesis and characterization of derivatives like N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, indicate their potential in the development of fluorescent compounds and targeted drug delivery systems (Yang et al., 2017).
Cytotoxicity and DNA Interaction Studies : Studies on bimetallic complexes constructed from similar compounds have explored their cytotoxic activities and reactivity towards DNA and proteins, which is important for developing new therapeutic agents (Li et al., 2012).
Non-Linear Optical Properties : Research on derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide focuses on their non-linear optical properties and molecular docking analyses, indicating their potential applications in materials science and pharmaceuticals (Jayarajan et al., 2019).
Intramolecular Hydrogen Bonding Patterns : Understanding intramolecular hydrogen bonding in compounds like N-(pyridin-2-ylmethyl) benzamide can provide insights into their structural behavior and potential applications in molecular design (Du, Jiang, & Li, 2009).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-1-2-7-12(11)18-14(20)13(19)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWEKFGQIIWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)
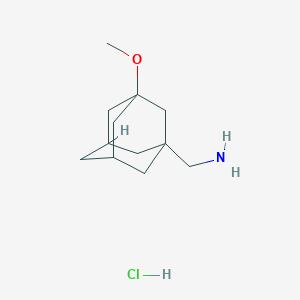
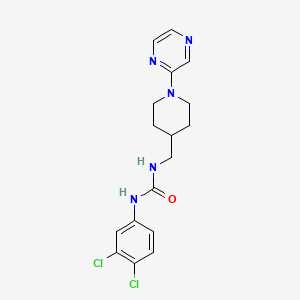
![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)
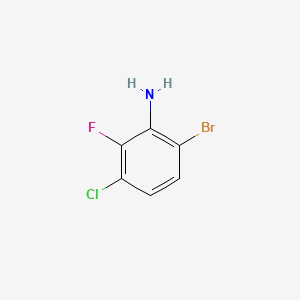
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)

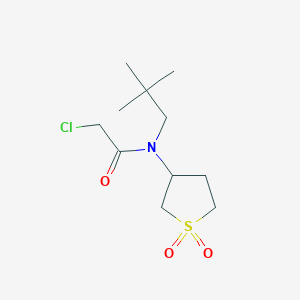

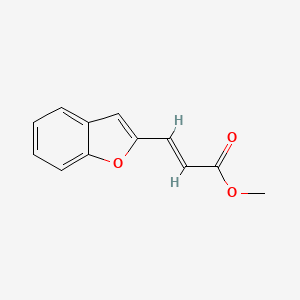
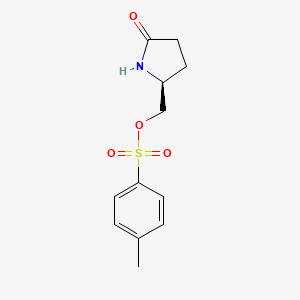
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)

![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)